molecular formula C16H8Cl2N2O4 B11692407 (4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3-chlorobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11692407
M. Wt: 363.1 g/mol
InChI Key: DZXIVAKBLVHBPM-AUWJEWJLSA-N
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Description

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a nitrophenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-chlorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazolone derivatives using oxidizing agents like potassium permanganate.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, organic solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Amino derivatives: Formed through reduction of the nitro group.

    Oxazolone derivatives: Formed through oxidation reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic and optical properties.

    Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.

    Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to similar compounds, (4Z)-2-(2-Chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8Cl2N2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7-

InChI Key

DZXIVAKBLVHBPM-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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